4,5-Dihydroxy-2-nitrobenzaldehyde

Descripción general

Descripción

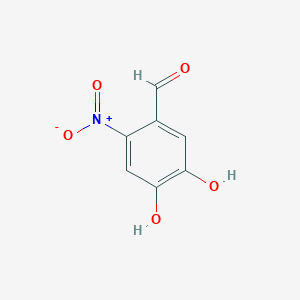

4,5-Dihydroxy-2-nitrobenzaldehyde is a chemical compound with the molecular formula C7H5NO4 . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .

Synthesis Analysis

The synthesis of 4,5-Dihydroxy-2-nitrobenzaldehyde involves the acid-catalyzed cyclocondensation of aqueous glyoxal with N-heteroaryl-N’-phenylureas . The reaction conditions include the use of boron tribromide in dichloromethane at 0 - 20℃ for 4.5 hours .Molecular Structure Analysis

The molecular structure of 4,5-Dihydroxy-2-nitrobenzaldehyde consists of 12 heavy atoms and 6 aromatic heavy atoms . The InChI Key is PTVFUHTYJLKEDZ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

This compound has a molecular weight of 167.12 . It exhibits high GI absorption and is not BBB permeant . It is not an inhibitor of various cytochrome P450 enzymes . Its water solubility ranges from very soluble to soluble .Aplicaciones Científicas De Investigación

Synthesis of Molybdenum Complexes

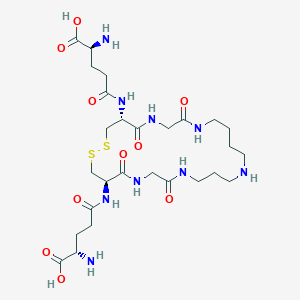

One of the significant applications of 4,5-Dihydroxy-2-nitrobenzaldehyde is in the synthesis of molybdenum complexes. These complexes are coordinated with an aroyl hydrazone-type ligand (H 2 L), which is generated through the condensation of 2-hydroxy-5-nitrobenzaldehyde with benzhydrazide . The synthesis yields two types of mononuclear complexes, specifically [MoO 2 (L) (MeOH)] and [MoO 2 (L) (H 2 O)], as well as a bipyridine-bridged dinuclear complex, [(MoO 2 (L)) 2 (4,4’-bpy)] .

Potential Oxidation Catalysts

The synthesized molybdenum complexes have been tested as catalysts in the epoxidation of cyclooctene and the oxidation of linalool . Among these, the water-coordinated mononuclear complex, [MoO 2 (L) (H 2 O)], demonstrated superior electrical and catalytic properties .

Semiconductors

The molybdenum complexes derived from 4,5-Dihydroxy-2-nitrobenzaldehyde have potential applications as semiconductors . Solid-state impedance spectroscopy (SS-IS) was employed to investigate the electrical properties of these complexes .

Mecanismo De Acción

Target of Action

The primary target of 4,5-Dihydroxy-2-nitrobenzaldehyde (DHNB) is Xanthine Oxidase (XOD) . XOD is an enzyme that plays a crucial role in the production of uric acid, the metabolic product of purines .

Mode of Action

DHNB interacts with XOD and inhibits its activity . This interaction results in a decrease in the production of uric acid .

Biochemical Pathways

The inhibition of XOD by DHNB affects the purine metabolism pathway, specifically the conversion of hypoxanthine to xanthine and then to uric acid . By inhibiting XOD, DHNB reduces the production of uric acid, thereby affecting the downstream effects associated with uric acid accumulation, such as hyperuricemia and gout .

Result of Action

The inhibition of XOD by DHNB leads to a reduction in uric acid production . In a mouse model of acute hyperuricemia, DHNB effectively controlled the serum uric acid content and significantly inhibited serum XOD activity . This indicates that DHNB could potentially be used as a therapeutic agent for conditions related to high levels of uric acid, such as hyperuricemia and gout .

Safety and Hazards

Propiedades

IUPAC Name |

4,5-dihydroxy-2-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO5/c9-3-4-1-6(10)7(11)2-5(4)8(12)13/h1-3,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDAAKNQPCGUCNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1O)O)[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Dihydroxy-2-nitrobenzaldehyde | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why was 4,5-dihydroxy-2-nitrobenzaldehyde not detected in the reaction of caffeic acid with nitrite despite previous reports suggesting its formation?

A1: Previous studies might have used different reaction conditions or analytical techniques that led to the misidentification of 4,5-dihydroxy-2-nitrobenzaldehyde. This study [] employed a range of conditions (varying pH and concentrations) and did not find any evidence of its formation. The researchers meticulously characterized the reaction products, revealing a different reaction pathway leading to oxime derivatives, 3,4-dihydroxybenzaldehyde, 3,4-dihydroxybenzoic acid, and other products, instead of the anticipated ring nitration product. This highlights the importance of carefully controlled experiments and accurate product identification in chemical synthesis.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4R,9R)-14,16,22,24-Tetratert-butyl-19-chloro-18,20-dioxa-3,10-diaza-19-aluminatetracyclo[19.4.0.04,9.012,17]pentacosa-1(21),2,10,12(17),13,15,22,24-octaene](/img/structure/B104306.png)

![(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide](/img/structure/B104323.png)

![(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide hydrochloride](/img/structure/B104324.png)